4,5-Diethyl[1,1'-biphenyl]-3-ol
Description
4,5-Diethyl[1,1'-biphenyl]-3-ol (CAS: 108191-73-7) is a substituted biphenyl derivative featuring ethyl groups at the 4- and 5-positions of the phenolic ring and a hydroxyl group at the 3-position (Figure 1). This compound is structurally related to bioactive biphenyls isolated from natural sources, such as mangosteen roots, and synthetic analogs developed for pharmaceutical and materials science applications .
Properties
CAS No. |
108191-73-7 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,3-diethyl-5-phenylphenol |
InChI |
InChI=1S/C16H18O/c1-3-12-10-14(11-16(17)15(12)4-2)13-8-6-5-7-9-13/h5-11,17H,3-4H2,1-2H3 |
InChI Key |
USRXQCNXWRPFBZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Anti-migration activity in biphenyls is highly substituent-dependent. For example, methoxy groups at 4,5-positions (compound 20) confer moderate bioactivity, whereas ethyl groups may alter pharmacokinetics .
Synthetic Accessibility : Pd-catalyzed methods enable efficient meta-substitution, but yields vary with substituent bulk (e.g., 60% for methyl vs. 78% for thiophene) .
Thermal Stability : Thiophene-substituted derivatives exhibit higher melting points, suggesting utility in high-temperature applications .
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